1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine
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Overview
Description
1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine is a complex organic compound that belongs to the class of benzylpiperidines. This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and an indanone moiety. It is primarily used in scientific research due to its potential biological activities and its role as an acetylcholinesterase inhibitor .
Preparation Methods
The synthesis of 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine involves several steps:
Starting Materials: The synthesis begins with the preparation of the indanone derivative and the piperidine derivative.
Condensation Reaction: The indanone derivative is reacted with the piperidine derivative under specific conditions to form the desired compound. This step typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine has several scientific research applications:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: The compound’s role as an acetylcholinesterase inhibitor makes it valuable in studies related to neurotransmission and neurodegenerative diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of conditions such as Alzheimer’s disease.
Mechanism of Action
The primary mechanism of action of 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine is its inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholine levels are often reduced .
Comparison with Similar Compounds
1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine can be compared with other benzylpiperidine derivatives, such as:
1-Benzyl-4-methylpiperidine: This compound lacks the indanone moiety and has different biological activities.
1-Benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methylpiperidine: This compound has a similar structure but with different substituents on the indanone ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-6-methoxy-5-phenylmethoxy-3H-inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOJSAUUVSMJBP-QQXSKIMKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C(=O)C2=C1)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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